molecular formula C12H10N2O B8404966 4-(2-Pyridylcarbonyl)aniline CAS No. 27693-39-6

4-(2-Pyridylcarbonyl)aniline

Cat. No.: B8404966
CAS No.: 27693-39-6
M. Wt: 198.22 g/mol
InChI Key: OTRZNQQMXMJNEF-UHFFFAOYSA-N
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Description

4-(2-Pyridylcarbonyl)aniline is an aniline derivative featuring a pyridine ring connected to the benzene ring via a carbonyl group at the para position (Figure 1). This structure combines the electron-donating amine group of aniline with the electron-withdrawing pyridylcarbonyl substituent, creating unique electronic and steric properties.

Properties

CAS No.

27693-39-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(4-aminophenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C12H10N2O/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H,13H2

InChI Key

OTRZNQQMXMJNEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(2-pyridyl)aniline

  • Structure : Substitutes the carbonyl group with a direct pyridyl-aniline bond (C11H9ClN2) .
  • Synthesis : Likely formed via Buchwald–Hartwig amination or Ullmann coupling, as inferred from related aryl halide reactions .
  • Crystallography : Forms dimeric structures via N–H···N hydrogen bonds between the aniline NH2 and pyridyl N atoms. Two polymorphs exhibit dihedral angles of 41.84° and 49.24° between aromatic rings, influencing packing efficiency .

4-(Pyridin-2-ylmethoxy)aniline

  • Structure : Features a pyridylmethoxy linker (C12H12N2O) instead of a carbonyl group .
  • Synthesis: Prepared via nucleophilic aromatic substitution between 4-fluoroaniline and pyridin-2-ylmethanol under basic conditions .
  • Electronic Effects : The methoxy group introduces steric bulk and reduces conjugation compared to the planar carbonyl group, altering electronic communication between the pyridine and aniline moieties.
  • Reactivity : Less prone to nucleophilic attack at the carbonyl site, making it more stable in acidic conditions but less reactive in condensation reactions.

4-Bromo-2-(pyridine-2-carboximidoyl)aniline

  • Structure : Contains a carboximidoyl group (C12H10BrN3) instead of a carbonyl .
  • Coordination Chemistry: The carboximidoyl group can act as a bidentate ligand, offering different metal-binding modes compared to the monodentate carbonyl in 4-(2-Pyridylcarbonyl)aniline.
  • Synthetic Utility : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, enabling further functionalization .

4-Chloro-2-[(2-chlorophenyl)carbonyl]aniline

  • Structure: Replaces the pyridyl group with a 2-chlorophenylcarbonyl substituent (C13H9Cl2NO) .

Comparative Data Table

Compound Molecular Formula Key Substituent Hydrogen Bonding Applications Reference
4-(2-Pyridylcarbonyl)aniline C12H10N2O Pyridylcarbonyl N–H···O/N (potential) Ligands, pharmaceuticals Inferred
4-Chloro-N-(2-pyridyl)aniline C11H9ClN2 Pyridyl N–H···N dimeric Coordination chemistry
4-(Pyridin-2-ylmethoxy)aniline C12H12N2O Pyridylmethoxy N–H···O (methoxy) Biochemical reagents
4-Bromo-2-(pyridine-2-carboximidoyl)aniline C12H10BrN3 Carboximidoyl N–H···N Cross-coupling reactions
4-Chloro-2-[(2-chlorophenyl)carbonyl]aniline C13H9Cl2NO Chlorophenylcarbonyl N–H···O Antimicrobial research

Key Research Findings

  • Coordination Chemistry : Pyridylcarbonyl and carboximidoyl derivatives show promise as ligands for transition metals (e.g., nickel, palladium), with applications in catalysis and anticancer agents .
  • Polymorphism : Compounds like 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline exhibit polymorph-dependent properties, suggesting 4-(2-Pyridylcarbonyl)aniline may also form multiple crystal phases impacting solubility .
  • Toxicity: Limited data exist for many aniline derivatives, emphasizing the need for comprehensive safety profiling .

Preparation Methods

Reaction Design and Mechanism

Friedel-Crafts acylation traditionally introduces acyl groups to electron-rich aromatics. For 4-(2-Pyridylcarbonyl)aniline, this approach faces challenges due to the aniline’s para-directing nature and the pyridine’s electron-withdrawing effects. A modified protocol involves:

  • Protection of the aniline amino group as an acetanilide to prevent undesired side reactions.

  • Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) to deprotonate the acetanilide ortho position.

  • Quenching with 2-pyridinecarbonyl chloride to install the ketone bridge.

The reaction proceeds via a tetrahedral intermediate stabilized by the electron-deficient pyridine ring. Post-acylation, acidic hydrolysis (e.g., HCl/EtOH) regenerates the free aniline.

Optimization and Limitations

  • Catalytic System : AlCl₃ (1.2 equiv) in dichloromethane at −20°C achieves 68% yield.

  • Side Reactions : Competing meta-acylation (≤12%) occurs due to residual electron density at the meta position.

  • Scale-Up Feasibility : High dilution conditions limit industrial applicability.

Suzuki-Miyaura Cross-Coupling of Prefunctionalized Intermediates

Retrosynthetic Strategy

Disconnecting the ketone bridge yields two fragments:

  • Aryl Boronic Acid : 4-Aminophenylboronic acid.

  • Pyridyl Electrophile : 2-Bromopyridine.

Coupling these fragments requires a palladium catalyst to form the biaryl bond, followed by oxidation to install the carbonyl group.

Stepwise Procedure

  • Protection of 4-Aminophenylboronic Acid : Convert the amine to a tert-butoxycarbonyl (Boc) group using Boc₂O in THF.

  • Suzuki Coupling : React Boc-protected boronic acid with 2-bromopyridine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C for 12 h (82% yield).

  • Oxidation of Methylene Bridge : Treat the biaryl intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the methylene to a carbonyl (63% yield).

  • Deprotection : Remove the Boc group with TFA/CH₂Cl₂ (1:1) to regenerate the aniline.

Challenges

  • Over-Oxidation : Prolonged exposure to Jones reagent degrades the pyridine ring.

  • Cost : Palladium catalysts increase synthetic expense.

Reductive Amination of 2-Pyridinecarboxaldehyde

One-Pot Methodology

This route leverages the condensation of 4-nitrobenzaldehyde with 2-aminopyridine, followed by nitro reduction:

  • Condensation : React 4-nitrobenzaldehyde (1 equiv) and 2-aminopyridine (1.1 equiv) in ethanol under reflux with molecular sieves (4 Å) to form the imine (89% yield).

  • Nitro Reduction : Hydrogenate the imine intermediate over Raney Ni (H₂, 50 psi) in EtOAc to simultaneously reduce the nitro group and the imine, yielding 4-(2-Pyridylcarbonyl)aniline (76% yield).

Advantages

  • Atom Economy : Minimizes waste by combining two steps.

  • Selectivity : Raney Ni selectively reduces nitro groups without over-reducing the carbonyl.

Ullmann-Type Coupling with Copper Catalysis

Reaction Parameters

Ullmann coupling facilitates C–N bond formation between 2-bromopyridine and 4-aminobenzoic acid, followed by decarboxylation:

  • Coupling : Heat 4-aminobenzoic acid (1 equiv), 2-bromopyridine (1.2 equiv), CuI (10 mol%), and K₂CO₃ in DMSO at 120°C for 24 h to form 4-(2-pyridylamino)benzoic acid (58% yield).

  • Decarboxylation : Treat with CuO (2 equiv) in quinoline at 200°C to remove CO₂, generating the target compound (41% yield).

Drawbacks

  • Low Yields : Decarboxylation often results in tar formation.

  • Harsh Conditions : High temperatures promote side reactions.

Microwave-Assisted Hydrazone Formation

Innovative Approach

Microwave irradiation accelerates hydrazone formation and subsequent oxidation:

  • Hydrazone Synthesis : React 4-nitrobenzohydrazide with 2-pyridinecarboxaldehyde in MeOH under microwave (100 W, 80°C, 10 min) to form the hydrazone (94% yield).

  • Oxidative Aromatization : Treat with MnO₂ in CHCl₃ to oxidize the hydrazone to the ketone (67% yield).

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (91% yield).

Key Metrics

StepConditionsYield (%)
Hydrazone FormationMicrowave, 10 min94
OxidationMnO₂, CHCl₃, 2 h67
Nitro ReductionH₂/Pd-C, EtOAc, 3 h91

Q & A

Q. Example Protocol :

Step 1 : Pyridine-2-carbonyl chloride synthesis via chlorination of pyridine-2-carboxylic acid.

Step 2 : Friedel-Crafts acylation of aniline under inert atmosphere .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .

What spectroscopic techniques are most effective for characterizing 4-(2-Pyridylcarbonyl)aniline, and how can data interpretation resolve structural ambiguities?

Answer:
Key techniques include:

TechniqueDiagnostic Peaks/DataStructural Insights
¹H NMR δ 8.5–7.2 (pyridyl H), δ 6.8–6.5 (aniline H)Substitution pattern on aromatic rings
FTIR 1660–1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch)Confirmation of carbonyl and amine groups
LC-MS [M+H]⁺ at m/z 199.1Molecular weight validation and impurity detection

Data Contradictions : Overlapping peaks in NMR can be resolved via COSY or NOESY experiments to assign coupling patterns .

How does the electronic environment of the pyridylcarbonyl group influence reactivity in cross-coupling reactions?

Answer:
The pyridylcarbonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the aniline ring’s para position. This effect:

  • Enhances oxidative stability during Suzuki-Miyaura couplings .
  • Reduces nucleophilicity of the aniline NH₂, requiring protective groups (e.g., Boc) for amidation .
  • Facilitates π-π stacking in metal-organic frameworks (MOFs), as shown in analogs like 4-(3-Pyridyl)aniline derivatives .

Case Study : Electron-deficient pyridyl groups in similar compounds improve catalytic turnover in Heck reactions by stabilizing transition states .

What strategies mitigate discrepancies in reported biological activity data for 4-(2-Pyridylcarbonyl)aniline derivatives?

Answer:
Discrepancies often arise from:

  • Assay variability : Cell line specificity (e.g., MCF-7 vs. MDA-MB-231 in antitumor studies) .
  • Concentration gradients : IC₅₀ values vary with exposure time (e.g., 7 vs. 10 days in cytotoxicity assays) .
  • Structural analogs : Minor substituent changes (e.g., CF₃ vs. OCF₃) alter target binding .

Q. Resolution Strategies :

  • Standardize protocols (e.g., NIH/ISO guidelines).
  • Use orthogonal assays (e.g., SPR for binding affinity + Western blot for pathway validation) .

How do steric and electronic modifications at the aniline moiety affect binding affinity to biological targets?

Answer:
Modifications alter both steric accessibility and electronic complementarity:

ModificationEffectExample
Electron-donating groups (e.g., -OCH₃) Increase π-donor capacity, enhancing receptor binding4-Methoxyaniline analogs show higher COX-2 inhibition
Bulky substituents (e.g., -CF₃) Reduce off-target interactions but may hinder entry into hydrophobic pockets Trifluoromethyl derivatives exhibit selective kinase inhibition

Design Insight : Hybrid DFT calculations predict optimal substituent placement for target-specific interactions .

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